Futibatinib (TAS-120) is a small molecule designed for scientific research examining its potential to inhibit the activity of fibroblast growth factor receptors (FGFRs) 1-4. [] It is classified as a kinase inhibitor and stands out due to its irreversible binding mechanism, a characteristic that differentiates it from other FGFR inhibitors. [] This unique attribute allows futibatinib to demonstrate strong preclinical activity against acquired resistance mutations commonly associated with other FGFR inhibitors. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for various cancers driven by FGFR aberrations, notably including intrahepatic cholangiocarcinoma. [, , , ]
Futibatinib was synthesized using a series of chemical reactions that included Suzuki coupling, Sonogashira coupling, and amide bond formation to introduce a 3,5-dimethoxybenzene moiety. The synthesis pathway was guided by structure-activity relationship studies that aimed to optimize the compound's efficacy against FGFR2. The synthetic route emphasizes the importance of nucleophilic reactivity at specific positions on the pyrazolopyrimidine core, which is crucial for the compound's inhibitory activity .
The synthesis process can be summarized as follows:
Futibatinib's molecular structure can be represented as follows:
The binding interactions involve hydrogen bonds with residues in the ATP-binding pocket of FGFRs, primarily with cysteine 491 in FGFR2 .
Futibatinib primarily undergoes reactions typical for covalent inhibitors, where it reacts with thiol groups in target proteins. The mechanism involves the formation of a covalent bond between the acrylamide group of futibatinib and cysteine residues within the FGFR kinases. This reaction can be characterized as follows:
Futibatinib exerts its pharmacological effects by irreversibly binding to the ATP-binding pocket of FGFRs. This action inhibits the phosphorylation activity essential for downstream signaling pathways involved in cell proliferation and survival. The process can be described in steps:
Futibatinib possesses several notable physical and chemical properties:
Futibatinib is primarily utilized in clinical settings for treating cancers characterized by aberrant FGFR signaling, such as cholangiocarcinoma and other solid tumors with FGFR mutations or amplifications. Its application has been validated through clinical trials demonstrating efficacy and safety profiles conducive to patient treatment regimens .
Futibatinib (chemical name: 1-[(3S)-3-{4-amino-3-[(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}pyrrolidin-1-yl]prop-2-en-1-one) is a small-molecule kinase inhibitor with the molecular formula C₂₂H₂₂N₆O₃ and a molecular weight of 418.46 g/mol [1] [5]. Pharmacologically, it is classified as an irreversible covalent inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4. Futibatinib binds to the ATP-binding pocket of FGFR kinases via a covalent bond with a conserved cysteine residue (Cys482 in FGFR1, Cys492 in FGFR2) in the P-loop, enabling sustained suppression of FGFR phosphorylation and downstream signaling pathways (MAPK, PI3K/AKT, PLCγ) [2] [4]. Its biochemical potency is reflected by IC₅₀ values of <4 nM against all four FGFR isoforms [2] [6].
Table 1: Key Chemical and Pharmacological Properties of Futibatinib
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₂N₆O₃ | PubChem [1] |
Molecular Weight | 418.46 g/mol | DrugBank [2] |
Mechanism of Action | Irreversible covalent FGFR1-4 inhibitor | Oncologist [4] |
Primary Targets | FGFR1, FGFR2, FGFR3, FGFR4 | DrugBank [2] |
Binding Site | ATP-binding pocket (Cys residue) | Oncologist [4] |
Futibatinib (developmental code: TAS-120) emerged from systematic efforts to overcome limitations of reversible FGFR inhibitors. Preclinical studies demonstrated its efficacy against acquired resistance mutations (e.g., V565F gatekeeper mutations) common with first-generation inhibitors [4] [9]. The drug received accelerated FDA approval on September 30, 2022, for previously treated, unresectable, locally advanced or metastatic FGFR2-fusion/rearrangement-positive intrahepatic cholangiocarcinoma (iCCA) [3] [6]. Subsequent approvals include:
These approvals were based on the pivotal phase II FOENIX-CCA2 trial (NCT02052778), which reported an objective response rate (ORR) of 42% and median duration of response (DoR) of 9.7 months in FGFR2-altered iCCA [8].
Table 2: Key Regulatory Milestones for Futibatinib
Date | Regulatory Event | Region |
---|---|---|
September 2022 | Accelerated FDA approval (LYTGOBI®) | USA |
June 2023 | Manufacturing and marketing approval | Japan |
July 2023 | European Commission Conditional Marketing Authorization | EU |
Futibatinib addresses a critical niche in precision oncology by targeting tumors driven by FGFR2 fusions/rearrangements, which occur in 10–20% of intrahepatic cholangiocarcinomas [4] [8]. These genetic alterations constitutively activate FGFR signaling, promoting tumor proliferation and survival. Unlike reversible FGFR inhibitors (e.g., pemigatinib, infigratinib), futibatinib’s covalent binding mitigates resistance from acquired kinase domain mutations [4] [9]. Clinical evidence confirms activity against multiple resistance variants:
Its clinical impact is underscored by:
Table 3: Futibatinib vs. Other FGFR Inhibitors in Precision Oncology
Feature | Futibatinib | Reversible FGFR Inhibitors | Significance |
---|---|---|---|
Binding Mechanism | Irreversible covalent | ATP-competitive reversible | Overcomes gatekeeper mutations [4] [9] |
Resistance Coverage | Polyclonal mutations | Limited by kinase mutations | Higher barrier to resistance [9] |
ctDNA Detection | 85% for FGFR2 fusions | Variable | Non-invasive monitoring [9] |
Tumor Agnosticism | Multiple solid tumors | Primarily iCCA | Broader applicability [4] |
Futibatinib exemplifies a paradigm shift toward covalent kinase inhibition in molecularly defined cancers, with ongoing trials exploring combinations and novel indications beyond iCCA [4] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0